2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl dithiobutyrate is the thioester formed between dithiobutyric acid and 1-(4-methoxyphenyl)-2-sulfanylethanone.
Scientific Research Applications
1. Antimicrobial Properties
A study conducted by Patel et al. (2013) synthesized derivatives of 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate and evaluated them for antimicrobial activities. The compounds demonstrated significant antibacterial and antifungal effects, assessed using the broth dilution method, underscoring their potential in antimicrobial applications (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
2. Optoelectronic and Charge Transport Properties
Research by Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of this compound. The study highlighted their potential as efficient materials for organic light-emitting diodes (OLEDs), focusing on aspects such as charge transfer behavior and intrinsic mobility (Wazzan & Irfan, 2019).
3. Synthesis and Structural Analysis
Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of compounds related to this compound. This research contributes to understanding the chemical properties and potential applications of these compounds in various synthetic processes (Sápi, Fetter, Lempert, Kajtár-Peredy, & Czira, 1997).
4. Corrosion Inhibition
A study by Shetty and Shetty (2017) synthesized a novel ionic liquid derivative of this compound and evaluated its corrosion inhibition properties on aluminum alloy composites. The research demonstrated the compound's effectiveness as a corrosion inhibitor in acidic media, with high inhibition efficiencies (Shetty & Shetty, 2017).
5. Fluorimetric Sensor Application
Kamel et al. (2021) developed a new sensor based on a derivative of this compound for the direct detection of ultra-trace ferric ions in industrial wastewater. This highlights its potential application in environmental monitoring and industrial process control (Kamel, El-Sakka, Bahgat, Monir, & Soliman, 2021).
Properties
Molecular Formula |
C13H16O2S2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] butanedithioate |
InChI |
InChI=1S/C13H16O2S2/c1-3-4-13(16)17-9-12(14)10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AZUXMHLRMMAHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)SCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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